米诺扎克

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

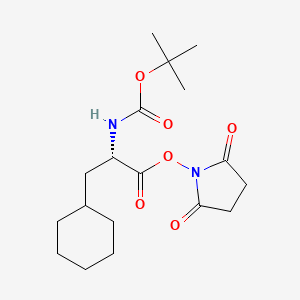

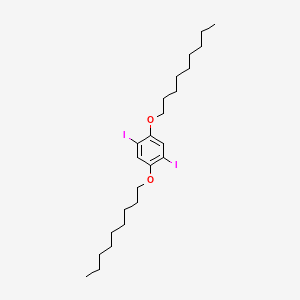

Minozac, also known as MW151 , is an orally available, brain-penetrant, anti-inflammatory compound . It was discovered by screening and optimizing compounds that inhibit proinflammatory cytokine production in activated glia cells in culture . It does not block anti-inflammatory cytokines . Its chemical name is 2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl) pyrimidine .

Synthesis Analysis

The synthesis of Minozac involved the use of analog synthesis and CYP2D6 enzyme kinetic analyses . The same chemical scaffold used for Minozac development was employed to design and produce a novel p38α MAPK inhibitor with potential for use in studies of brain pathology alteration in AD-relevant animal models .Molecular Structure Analysis

Minozac has a 3-amino-4-methyl-6-phenylpyridazine scaffold . No single molecular property strongly correlated with substrate status for this scaffold, although molecular volume and charge appeared to be indirectly related .Chemical Reactions Analysis

Minozac is involved in complex reactions related to the inhibition of proinflammatory cytokine production . It has been shown to suppress microglia and astrocyte activation, and upregulation of the inflammatory cytokines IL1β, TNFα, and S100b after oligomeric human Aβ42 infusion into mouse brain .Physical and Chemical Properties Analysis

Minozac’s physical and chemical properties are complex and involve an interplay of properties such as charge, lipophilicity, and molecule size . The particular chemical scaffold affects which properties are most prominent .科学研究应用

在精神分裂症中的辅助使用:米诺扎克已被测试为精神分裂症患者持续症状的氯氮平的辅助药物。它对慢性患者的工作记忆、意志减退和焦虑/抑郁症状有改善 (Kelly et al., 2015)。

神经炎症靶向:米诺扎克是一类新化合物的成员,这些化合物被开发用于靶向中枢神经系统疾病(包括阿尔茨海默病)中的神经炎症。在与阿尔茨海默病相关的动物模型中发现它有效 (Eldik, 2008)。

对氯氮平血浆水平的影响:观察到米诺扎克给药可能会增加精神分裂症患者的氯氮平血浆水平,表明存在药代动力学相互作用 (Wehring et al., 2018)。

创伤性脑损伤和癫痫易感性:米诺扎克治疗防止了创伤性脑损伤和电惊厥诱发癫痫的“两次打击”小鼠模型中癫痫易感性的增加。这暗示了神经胶质活化在创伤性脑损伤后癫痫发生的机制中 (Chrzaszcz et al., 2010)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQAXNJZHDONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924909-75-1 |

Source

|

| Record name | Minozac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MINOZAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/no-structure.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)